(2R)-2-(Methylamino)butanoic acid

Catalog No.
S12754039
CAS No.
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-(Methylamino)butanoic acid

Product Name

(2R)-2-(Methylamino)butanoic acid

IUPAC Name

(2R)-2-(methylamino)butanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1

InChI Key

CQJAWZCYNRBZDL-SCSAIBSYSA-N

Canonical SMILES

CCC(C(=O)O)NC

Isomeric SMILES

CC[C@H](C(=O)O)NC

(2R)-2-(Methylamino)butanoic acid, also known as 2-(methylamino)butanoic acid, is a chiral amino acid derivative characterized by its unique stereochemistry. It is composed of a butanoic acid backbone with a methylamino group attached to the second carbon. This compound is notable for its potential applications across various fields, including chemistry, biology, and medicine. The presence of the methylamino group significantly influences its biological activity and interaction with other molecules, making it a subject of interest in pharmacological studies .

  • Oxidation: The compound can be oxidized to yield corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction to form different amine derivatives using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in substitution reactions with electrophiles such as alkyl halides or acyl chlorides .

These reactions highlight the compound's versatility in organic synthesis and its potential utility in generating complex molecules.

The biological activity of (2R)-2-(Methylamino)butanoic acid is primarily attributed to its interaction with various enzymes and receptors. Its specific stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This interaction may lead to physiological effects that are being investigated for therapeutic applications, particularly in metabolic pathways .

The synthesis of (2R)-2-(Methylamino)butanoic acid typically involves the following steps:

  • Starting Material: The process begins with a suitable precursor, such as 2-aminobutanoic acid.
  • Methylation: The amino group is methylated using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydroxide).
  • Hydrochloride Formation: The resulting product is converted into its hydrochloride salt by reaction with hydrochloric acid .

Industrial production often employs automated reactors and stringent quality control measures to ensure purity and consistency.

(2R)-2-(Methylamino)butanoic acid has a wide range of applications:

  • Chemistry: Serves as a building block in the synthesis of complex organic molecules.
  • Biology: Studied for its role in metabolic pathways and enzyme interactions.
  • Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
  • Industry: Utilized in producing various chemical intermediates and specialty chemicals .

Research on (2R)-2-(Methylamino)butanoic acid has focused on its interactions with enzymes and receptors. These studies aim to elucidate the compound's mechanism of action, which involves influencing the activity of specific molecular targets. Understanding these interactions can provide insights into its potential therapeutic uses and guide further drug development efforts .

Several compounds share structural similarities with (2R)-2-(Methylamino)butanoic acid, each possessing unique properties:

Compound NameCAS NumberKey Features
(2S)-2-Amino-4-methylamino-4-oxo-butanoic acid7175-34-0Contains an oxo group; used in metabolic studies
(2R)-4-carbamoyl-2-[2-(methylamino)acetamido]butanoic acid1690001-47-8Carbamoyl derivative; potential pharmaceutical applications
(2R)-2-(Acetylamino)butanoic Acid-d334271-27-7Stable isotope labeled; used in analytical chemistry
(3S)-3-(Methylamino)butanoic acid88930-13-6Similar structure; different stereochemistry

The uniqueness of (2R)-2-(Methylamino)butanoic acid lies in its specific chiral configuration and its diverse range of biological activities, making it an important compound for research and application in various scientific fields .

XLogP3

-2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 g/mol

Monoisotopic Mass

117.078978594 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-09

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